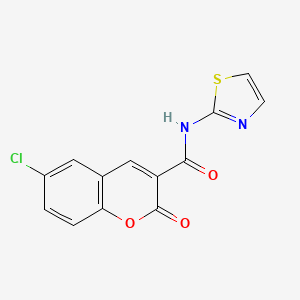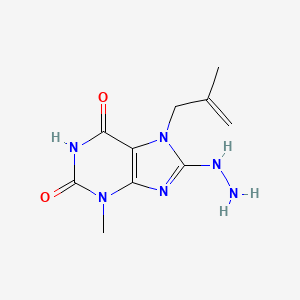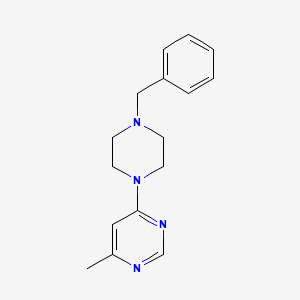
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (COTC) is an organic compound with a wide range of applications in the field of scientific research. COTC has been studied for its ability to act as an inhibitor of several enzymes, and this has led to its use in a variety of biochemical and physiological experiments. COTC has been found to be a useful tool for studying enzyme kinetics, protein-protein interactions, and other biological processes. In addition, COTC has been used to study the effects of various drugs on the body, as well as to identify potential new drug targets.
科学研究应用
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of scientific research applications, including enzyme kinetics, protein-protein interactions, and other biological processes. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to be a useful tool for studying the effects of various drugs on the body, as well as to identify potential new drug targets. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of laboratory experiments, including cell culture, enzyme assays, and protein-protein interaction studies.
作用机制
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide acts as an inhibitor of several enzymes, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). COX-1 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide binds to the active site of these enzymes, preventing them from catalyzing the production of prostaglandins. This inhibition of prostaglandin production can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been found to have an inhibitory effect on the production of nitric oxide, which is a molecule involved in a variety of physiological processes, including cell signaling and inflammation. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have a protective effect against oxidative stress, which is a process that can lead to cell damage and death.
实验室实验的优点和局限性
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is easy to synthesize and isolate, and it is relatively stable in a variety of laboratory conditions. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to be an effective inhibitor of several enzymes, which makes it useful for studying enzyme kinetics and other biological processes. However, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide also has several limitations. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a relatively weak inhibitor of enzymes, which can limit its effectiveness in some experiments. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not water-soluble, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the use of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in scientific research. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various drugs on the body, as well as to identify potential new drug targets. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could also be used to study the effects of oxidative stress on the body, as well as to identify potential new treatments for oxidative stress-related diseases. Finally, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various environmental toxins on the body, as well as to identify potential new treatments for environmental diseases.
合成方法
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is synthesized through a multistep reaction, beginning with the reaction of 3-chloro-2-methyl-4-nitrobenzoic acid with thiourea in the presence of a base such as potassium hydroxide. This reaction yields the product 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. This product can then be further purified and isolated through a variety of chromatographic techniques such as thin layer chromatography, column chromatography, and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUQQFDUBABCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531256.png)
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531260.png)
![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)
![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)